![molecular formula C7H9N3O3S B1384162 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid CAS No. 63916-09-6](/img/structure/B1384162.png)
3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid
説明
“3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid” is a chemical compound with the molecular formula C7H9N3O3S . It is a derivative of pyrimidine, a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) . This indicates that the compound contains a pyrimidine ring with an amino group at position 4 and a thio-propanoic acid group at position 2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.23 . It is a solid at room temperature .
科学的研究の応用
Anti-Inflammatory Activity
- A series of derivatives of 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid demonstrated significant anti-inflammatory activity. This was assessed using the rat paw edema method, where most compounds in the series showed notable efficacy (Mokale et al., 2010).
Antitumor Agents
- Novel antifolates based on this compound have shown promise as antitumor agents. The dual inhibitors of dihydrofolate reductase and thymidylate synthase indicated potent inhibitory activity, with one compound being the first example of its class to inhibit both human dihydrofolate reductase and human thymidylate synthase (Gangjee et al., 2005).
Molecular Docking and Synthesis Studies
- Molecular docking studies have been conducted on derivatives of this compound, predicting their affinity with CDK4 protein. This is significant for understanding the interaction of these compounds at a molecular level, particularly in the context of cancer research (Holam et al., 2022).
Heterogeneous Catalysis
- The compound has been used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. The use of this compound as a catalyst offers advantages like high yields, short reaction times, and mild reaction conditions (Jetti et al., 2017).
Antileishmanial Activity
- In a study of dihydropyrimidin-(thio)one derivatives, antileishmanial activity was observed. This highlights the potential of these compounds in developing treatments against Leishmaniasis (Rode et al., 2021).
Structural Studies
- Detailed structural studies of uracil derivatives related to this compound have been conducted. These studies are essential for understanding the molecular architecture and potential applications in various biological processes (Liu et al., 2014).
Protein Kinase Inhibition
- Some derivatives of this compound have been synthesized and tested as inhibitors of human protein kinase CK2. This is significant in the context of cancer therapy, as CK2 is often implicated in tumor growth and survival (Golub et al., 2011).
特性
IUPAC Name |
3-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZNCBNWOIPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)SCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



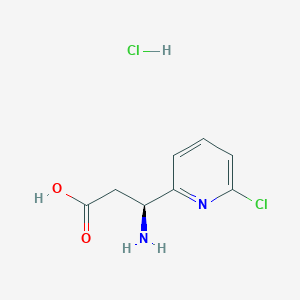
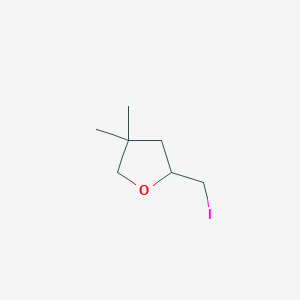
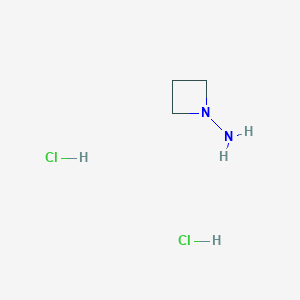
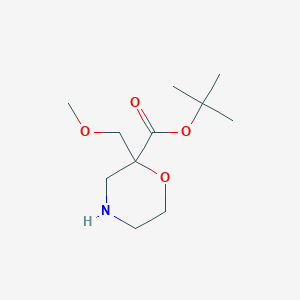
amine hydrochloride](/img/structure/B1384087.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
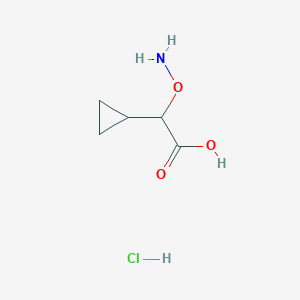
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)
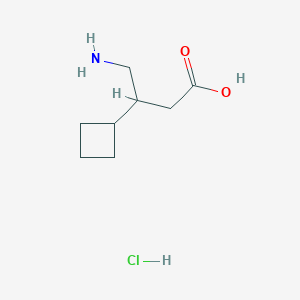
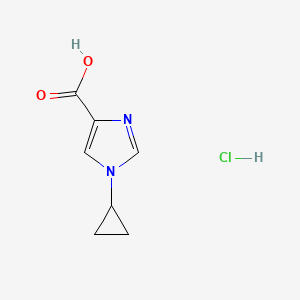


![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)